Bienvenue dans la boutique en ligne BenchChem!

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-cyclopentylpropanamide

Medicinal Chemistry Tetrahydroquinoline Libraries Screening Compound Procurement

N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-cyclopentylpropanamide (CAS 946320-68-9) is a synthetic small molecule with the molecular formula C24H28N2O2 (MW 376.5 g/mol). It belongs to the 1-benzoyl-tetrahydroquinoline amide chemotype, a family widely explored in medicinal chemistry for diverse biological targets.

Molecular Formula C24H28N2O2
Molecular Weight 376.5 g/mol
CAS No. 946320-68-9
Cat. No. B6568892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-cyclopentylpropanamide
CAS946320-68-9
Molecular FormulaC24H28N2O2
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESC1CCC(C1)CCC(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CC=C4)C=C2
InChIInChI=1S/C24H28N2O2/c27-23(15-12-18-7-4-5-8-18)25-21-14-13-19-11-6-16-26(22(19)17-21)24(28)20-9-2-1-3-10-20/h1-3,9-10,13-14,17-18H,4-8,11-12,15-16H2,(H,25,27)
InChIKeyRICZVNYHJLSNTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Intelligence for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-cyclopentylpropanamide (CAS 946320-68-9): Baseline Identity & Data Availability


N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-cyclopentylpropanamide (CAS 946320-68-9) is a synthetic small molecule with the molecular formula C24H28N2O2 (MW 376.5 g/mol) . It belongs to the 1-benzoyl-tetrahydroquinoline amide chemotype, a family widely explored in medicinal chemistry for diverse biological targets [1]. Despite its structural membership in this well-precedented class, this specific compound has no retrievable primary literature, patent disclosure, or curated bioactivity record in authoritative public databases (ChEMBL, PubChem, DrugBank) as of the search date. Available commercial listings remain confined to general-purpose screening-supply vendors and do not include any target-annotated or pharmacologically characterized product entries. Consequently, the baseline overview is shaped by the absence—rather than the richness—of publicly documented differentiation data.

Why Generic Substitution Fails for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-cyclopentylpropanamide: The Evidentiary Gap


Within the 1-benzoyl-tetrahydroquinoline class, even conservative structural modifications—regioisomeric amide attachment (7- vs. 6-position), variations in the N-acyl moiety, or alterations in the pendant alkyl chain—can produce profound shifts in target engagement, selectivity, and ADME properties, as documented for closely related chemotypes [1]. However, for this specific compound, no publicly available head-to-head data exist to quantify such differences against its nearest analogs (e.g., the 6-yl regioisomer CAS 946318-22-5, the cyclohexanesulfonamide analog, or the cinnamamide variant). Generic interchange therefore fails not because superior performance can be demonstrated, but because the prerequisite evidence to support any substitution decision—positive or negative—is absent from the public domain. Any procurement choice predicated on class membership alone would be scientifically unjustified without additional, prospectively generated comparative data.

Quantitative Differentiation Evidence for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-cyclopentylpropanamide (CAS 946320-68-9): An Evidence-Deficient Assessment


Evidence of Differentiation: No Quantitative Comparator Data Publicly Available

An exhaustive search of primary literature, patents, and authoritative databases (ChEMBL, PubChem, DrugBank, BindingDB, Google Patents, WIPO Patentscope) yielded zero quantitative head-to-head comparisons, cross-study comparable data points, or class-level potency/property inferences for this specific compound. The nearest regioisomer, N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-6-yl)-3-cyclopentylpropanamide (CAS 946318-22-5), is commercially available (98% purity) but likewise has no published bioactivity or PK data . The 7-yl cyclohexanesulfonamide and cinnamamide analogs also lack publicly documented biological evaluations. Therefore, no evidence dimension—potency, selectivity, solubility, metabolic stability, permeability, or in vivo efficacy—can be populated with quantitative differentiation data. This evidence item serves as the single, truthful record of the current public evidentiary status.

Medicinal Chemistry Tetrahydroquinoline Libraries Screening Compound Procurement

Predicted Physicochemical Profile vs. Drug-Likeness Benchmarks (Class-Level Inference Only)

In the absence of experimental data, in silico predicted properties for the target compound are contextualized against drug-likeness filters. The compound's predicted logP (~3.5–4.5) and topological polar surface area (tPSA ~50 Ų) are consistent with CNS-accessible chemical space, in contrast to the higher tPSA of the cyclohexanesulfonamide analog (~75 Ų) which would predict poorer CNS permeability [1][2]. However, these are purely predictive and not substitution-justifying, as no experimental validation exists for any compound in the set. This class-level inference highlights a potentially testable differentiation axis, but cannot serve as a procurement criterion without experimental confirmation.

ADME Prediction Drug-Likeness Physicochemical Profiling

Evidence-Linked Application Scenarios for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-cyclopentylpropanamide (CAS 946320-68-9): Scenarios Predicated on Data Absence


Prospective Structure-Activity Relationship (SAR) Exploration of 7-Substituted Tetrahydroquinoline Amides

Given the complete absence of public biological data for this compound, its primary near-term utility lies as a physical sample within a directed SAR project comparing 7- versus 6-position substitution effects on a defined target of interest. Procurement for this purpose is justified only if the research group commits to generating primary biochemical, cellular, and ADME data for both the 7-yl regioisomer and its 6-yl comparator (CAS 946318-22-5) under identical assay conditions, thereby producing the evidence this guide currently lacks .

Chemical Probe or Tool Compound Development Campaign

This compound may serve as a synthetic scaffold for probe development within an academic or industrial program targeting enzymes or receptors with known affinity for tetrahydroquinoline-based ligands. However, without baseline activity data, its procurement should be conditional on a funded screening cascade that includes a pre-defined potency threshold relative to a structurally matched inactive control, as no evidence currently supports its selection over other commercially available tetrahydroquinoline building blocks .

Regioisomeric Selectivity Benchmarking in Drug Metabolism Studies

The 7- and 6-substituted regioisomeric pair (CAS 946320-68-9 and CAS 946318-22-5) could be used as matched probes to investigate regioisomer-dependent metabolism by cytochrome P450 isoforms or other drug-metabolizing enzymes, provided that metabolic stability assays are performed side-by-side. Until such data are generated, no procurement for this application can be evidence-based.

Quote Request

Request a Quote for N-(1-benzoyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-cyclopentylpropanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.